

physicochemical properties of 4-Chloro-N-methylpicolinamide

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Compound of Interest

Compound Name: 4-Chloro-N-methylpicolinamide

Cat. No.: B019266

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An In-depth Technical Guide to **4-Chloro-N-methylpicolinamide**

For Researchers, Scientists, and Drug Development Professionals

Overview

4-Chloro-N-methylpicolinamide is a pyridine carboxamide derivative recognized as a crucial intermediate in the synthesis of advanced pharmaceutical compounds.^{[1][2]} Its chemical structure, featuring a chlorinated pyridine ring and a methylamide group, makes it a versatile building block for creating more complex molecules, particularly in the field of oncology.^{[1][3]} This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in the broader context of drug development.

Physicochemical Properties

The properties of **4-Chloro-N-methylpicolinamide** are summarized below. It is important to note that while some properties have been experimentally determined, others, such as boiling point and pKa, are predicted values derived from computational models.^{[1][4][5]}

Data Presentation: Summary of Physicochemical Properties

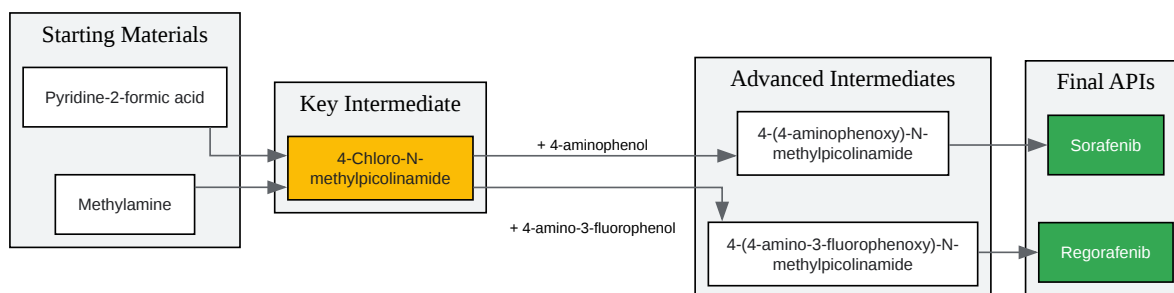
Property	Value	Source
IUPAC Name	4-chloro-N-methylpyridine-2-carboxamide	[5]
CAS Number	220000-87-3	[1]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[1]
Molecular Weight	170.60 g/mol	[1]
Appearance	White to off-white or pale-yellow crystalline powder/solid	[1][3]
Melting Point	41-48 °C; also reported as 142-145 °C (decomposition)	[1][3][4]
Boiling Point	317.8 ± 27.0 °C (Predicted)	[4]
Density	1.264 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water, Chloroform, Dichloromethane, Ethyl Acetate	[1]
XLogP3 (logP)	1.1	[5]
pKa	13.41 ± 0.46 (Predicted)	
Purity (Typical)	≥98.5% (by HPLC)	[1]

Note on Melting Point Discrepancy: Different sources report significantly different melting points. The lower range (41-48 °C) is more frequently cited in chemical supplier databases, while a higher decomposition temperature (142-145 °C) is also noted.[1][3][4] This may be due to different crystalline forms (polymorphs) or measurement conditions. Researchers should verify this property with their specific batch.

Key Applications

4-Chloro-N-methylpicolinamide is not typically used as an end-product but serves as a vital building block in multi-step organic synthesis. Its primary application is as a key intermediate in

the manufacture of multi-kinase inhibitor drugs, including Sorafenib and Regorafenib, which are used in cancer therapy.[2][6][7] The synthesis of these active pharmaceutical ingredients (APIs) involves a nucleophilic substitution reaction where the chlorine atom on the pyridine ring is displaced.[1]



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Caption: Logical workflow from starting materials to final APIs via the key intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **4-Chloro-N-methylpicolinamide**.

Synthesis Protocol

This protocol describes a common laboratory-scale synthesis from a methyl picolinate precursor.[8]

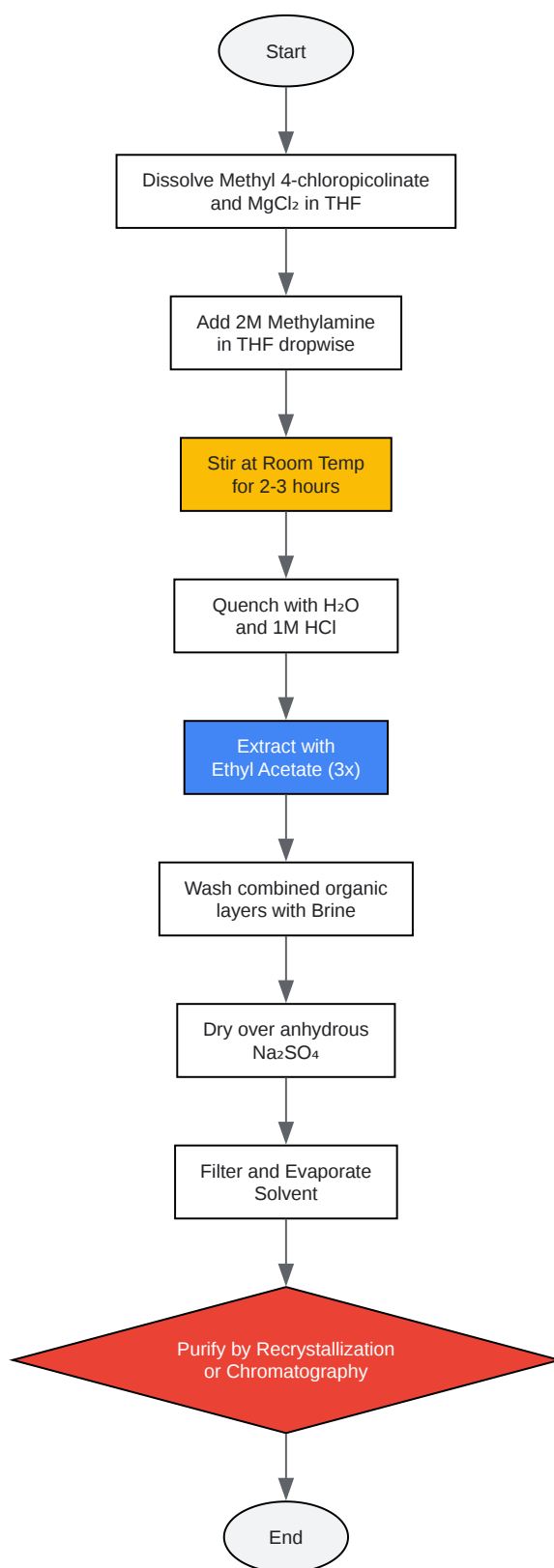
Materials:

- Methyl 4-chloropicolinate
- Magnesium chloride (MgCl_2 , dry)
- Methylamine solution (2M in THF)

- Tetrahydrofuran (THF)
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated brine solution
- Sodium sulfate (Na_2SO_4 , anhydrous)

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve Methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous THF.
- **Amine Addition:** Stir the mixture for 5 minutes at room temperature (20-25 °C). Add a 2M solution of methylamine in THF (approx. 1.8-2.0 eq) dropwise over 10-15 minutes.
- **Reaction:** Stir the resulting suspension vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up & Quenching:** Upon completion, carefully add water to the reaction mixture, followed by 1M HCl solution to dissolve the magnesium salts.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times.
- **Washing & Drying:** Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- **Isolation:** Filter off the drying agent and remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.



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Caption: Experimental workflow for the synthesis of **4-Chloro-N-methylpicolinamide**.

Melting Point Determination Protocol

This protocol describes the determination of the melting point range using a standard capillary method.^{[9][10]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- **Loading the Capillary:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
- **Packing the Sample:** Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The sample height should be 2-3 mm.^[9]
- **Measurement:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.
- **Accurate Determination:** Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Recording the Range:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting

point is reported as the range T1-T2.

Solubility Assessment Protocol

This qualitative protocol determines the solubility of the compound in various solvents.[\[11\]](#)[\[12\]](#)

Materials:

- **4-Chloro-N-methylpicolinamide**
- Test tubes and rack
- Spatula or weighing scale
- Vortex mixer (optional)
- Solvents: Deionized water, Methanol, DMSO, Ethyl Acetate, Dichloromethane

Procedure:

- Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.
- Sample Addition: Add approximately 20-30 mg of the compound to each test tube.
- Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding test tube.
- Mixing: Agitate the tube vigorously for 60 seconds using a vortex mixer or by hand.[\[11\]](#)
- Observation: Observe the mixture against a contrasting background. Classify the solubility as:
 - Soluble: The solid dissolves completely, leaving a clear solution.
 - Sparingly/Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- Repeat: Repeat steps 3-5 for each of the other solvents.

Purity Analysis by HPLC (Typical Method)

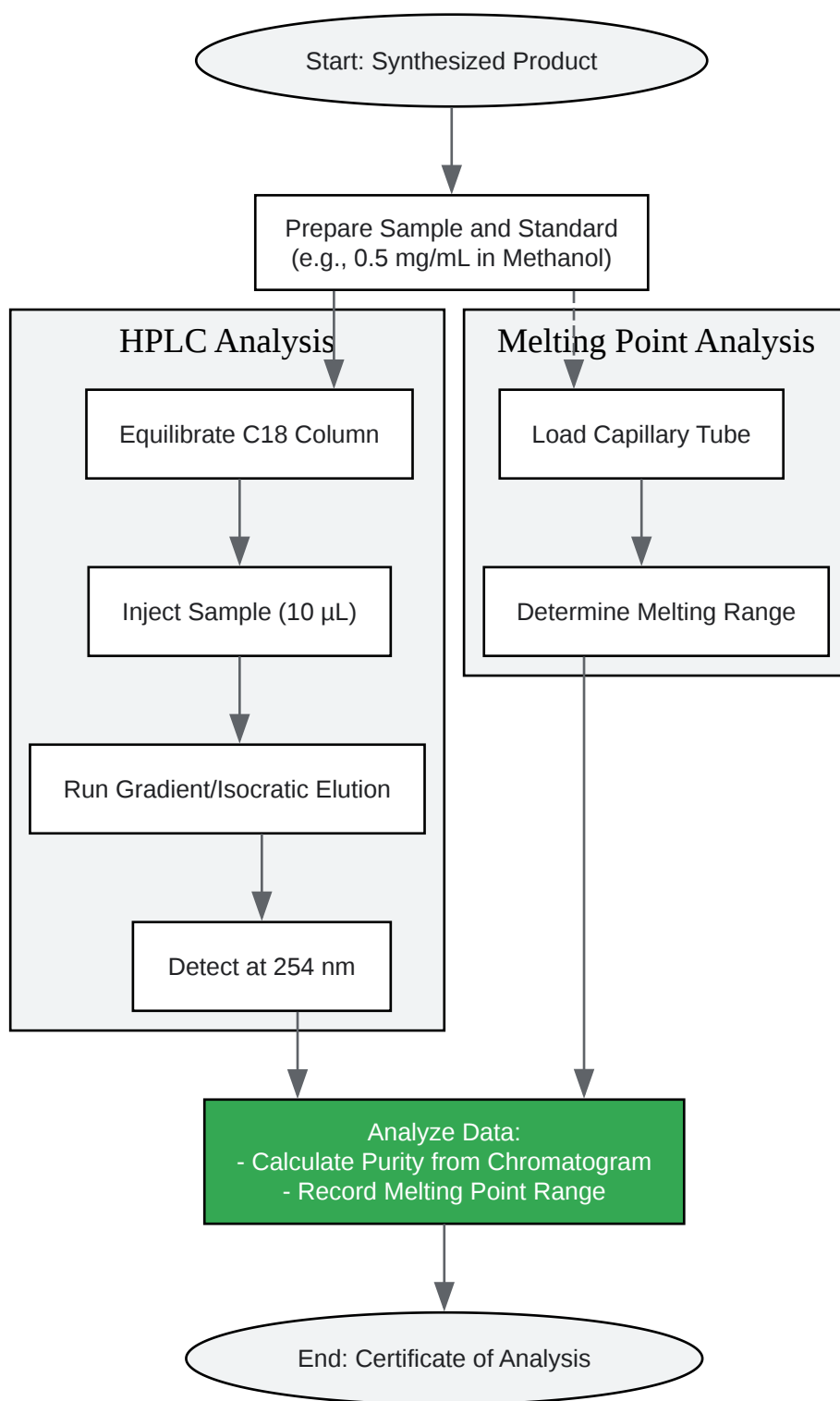
This section outlines a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for analyzing pyridine carboxamide derivatives. [13] Specific parameters may require optimization for the highest resolution and accuracy.

Instrumentation & Conditions:

- HPLC System: A standard system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and a buffer like 0.1% Formic Acid or Trifluoroacetic Acid in water (Solvent A).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 239 nm or 254 nm.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of **4-Chloro-N-methylpicolinamide** in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
- Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
- Analysis: Equilibrate the HPLC column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
- Quantification: The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).



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Caption: Workflow for analytical quality control of the final product.

Safety Information

4-Chloro-N-methylpicolinamide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. GHS hazard statements indicate that the compound may cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Chloro-N-methylpicolinamide is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its significance lies in its role as a foundational element for the synthesis of life-saving kinase inhibitors. The experimental protocols provided herein offer a solid basis for researchers in the fields of medicinal chemistry and process development to synthesize and analyze this important compound.

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